

Degradation Pathways of Methenolone in Biological Systems: An In-depth Technical Guide

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Compound of Interest

Compound Name: Methenolone

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Introduction

Methenolone is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone. It is available in two primary forms: **Methenolone** Acetate (oral) and **Methenolone** Enanthate (injectable). Understanding the metabolic fate and degradation pathways of **Methenolone** in biological systems is crucial for drug development, pharmacokinetic studies, and for the detection of its use in anti-doping contexts. This technical guide provides a comprehensive overview of the biotransformation of **Methenolone**, detailing its metabolic pathways, the enzymes involved, and the analytical methods for the identification and quantification of its metabolites.

Metabolic Pathways of Methenolone

The biotransformation of **Methenolone** primarily occurs in the liver and involves a series of enzymatic reactions, including oxidation, reduction, and hydroxylation (Phase I metabolism), followed by conjugation with glucuronic acid or sulfate (Phase II metabolism) to facilitate its excretion in urine.^[1]

Phase I Metabolism

The initial metabolic steps involve structural modifications to the **Methenolone** molecule. The primary reactions include:

- Reduction of the A-ring: The double bond between C1 and C2 and the 3-keto group in the A-ring are common sites for reduction. The major biotransformation product of **Methenolone** is 3 α -hydroxy-1-methylen-5 α -androstan-17-one, formed by the reduction of the 3-keto group.[\[1\]](#)
- Oxidation of the 17 β -hydroxyl group: The hydroxyl group at the C17 position can be oxidized to a ketone, forming 17-keto metabolites.[\[1\]](#)
- Hydroxylation: Hydroxyl groups can be introduced at various positions on the steroid nucleus, such as C6, C16, and C18.[\[1\]](#)[\[2\]](#)

Phase II Metabolism

Following Phase I reactions, the resulting metabolites, which are more polar than the parent compound, undergo conjugation to further increase their water solubility for renal excretion. The main conjugation reactions are:

- Glucuronidation: The majority of Phase I metabolites are conjugated with glucuronic acid. These glucuronide conjugates are the most abundant forms found in urine.[\[1\]](#)
- Sulfation: A smaller fraction of metabolites is conjugated with sulfate. While less abundant, sulfated metabolites can sometimes be detected for longer periods than their glucuronidated counterparts.[\[1\]](#)[\[3\]](#)

The major identified urinary metabolites of **Methenolone** are listed in the data presentation section.

Data Presentation: Urinary Metabolites of Methenolone

The following table summarizes the major urinary metabolites of **Methenolone** identified in human excretion studies. While comprehensive quantitative data for all metabolites is limited, the parent compound, **Methenolone**, has been reported to have a cumulative urinary excretion of approximately 1.63% of the ingested dose.[\[1\]](#) The major metabolite is 3 α -hydroxy-1-methylen-5 α -androstan-17-one.[\[1\]](#)

Metabolite Name	Chemical Structure/Modification	Conjugation	Reference
Parent Compound			
Methenolone	17 β -hydroxy-1-methyl-5 α -androst-1-en-3-one	Glucuronide	[1]
Phase I Metabolites			
3 α -hydroxy-1-methylen-5 α -androstan-17-one	Reduction of 3-keto group	Glucuronide	[1]
3 α -hydroxy-1 α -methyl-5 α -androstan-17-one	Reduction of 3-keto and C1-C2 double bond	Glucuronide	[1]
17-epimethenolone	Epimerization at C17	Glucuronide	[1]
3 α ,6 β -dihydroxy-1-methylen-5 α -androstan-17-one	Reduction of 3-keto group and 6 β -hydroxylation	Glucuronide	[1]
2 ξ -hydroxy-1-methylen-5 α -androstan-3,17-dione	2-hydroxylation and oxidation of 3-hydroxyl	Glucuronide	[1]
6 β -hydroxy-1-methyl-5 α -androst-1-en-3,17-dione	6 β -hydroxylation and oxidation of 17-hydroxyl	Glucuronide	[1]
16 α -hydroxy-1-methyl-5 α -androst-1-en-3,17-dione	16 α -hydroxylation and oxidation of 17-hydroxyl	Glucuronide	[1]
3 α ,16 α -dihydroxy-1-methyl-5 α -androst-1-en-17-one	Reduction of 3-keto and 16 α -hydroxylation	Glucuronide	[1]

1-methyl-5 α -androst-1-en-3,17-dione	Oxidation of 17-hydroxyl group	Free	[1]
18-hydroxy-1-methyl-5 α -androst-1-ene-3,17-dione	18-hydroxylation and oxidation of 17-hydroxyl	Glucuronide	[2]
Phase II Metabolites (Sulfate Conjugates)			
Methenolone sulphate	Sulfation of parent compound	Sulfate	[3]
1-methylene-5 α -androstan-3 α -ol-17-one sulphate	Sulfation of major metabolite	Sulfate	[3]
3 β -hydroxy-1 α -methyl-5 α -androstan-17-one sulphate	Sulfation of a Phase I metabolite	Sulfate	[3]
16 β -hydroxy-1-methyl-5 α -androst-1-ene-3,17-dione sulphate	Sulfation of a Phase I metabolite	Sulfate	[3]

Experimental Protocols

The analysis of **Methenolone** and its metabolites in biological fluids typically involves sample preparation, including extraction and hydrolysis of conjugates, followed by derivatization and instrumental analysis.

Sample Preparation from Urine

Objective: To extract free and conjugated steroids from a urine matrix.

Materials:

- Urine sample
- Phosphate buffer (pH 7)

- β -glucuronidase/arylsulfatase from Helix pomatia
- Diethyl ether or ethyl acetate
- Sodium sulfate (anhydrous)
- Centrifuge
- Evaporator (e.g., nitrogen stream or rotary evaporator)

Protocol:

- To 5 mL of urine, add an internal standard.
- Add 2.5 mL of phosphate buffer (pH 7).
- Add 50 μ L of β -glucuronidase/arylsulfatase solution.
- Incubate the mixture at 50-55°C for 2-3 hours to hydrolyze the glucuronide and sulfate conjugates.
- After cooling to room temperature, adjust the pH to 9-9.5 with a suitable buffer or base.
- Perform liquid-liquid extraction by adding 5 mL of diethyl ether or ethyl acetate and vortexing for 5-10 minutes.
- Centrifuge at 2000-3000 rpm for 5 minutes to separate the layers.
- Transfer the organic (upper) layer to a clean tube.
- Repeat the extraction (steps 6-8) for a second time and combine the organic layers.
- Dry the combined organic extract over anhydrous sodium sulfate.
- Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.
- The dried residue is now ready for derivatization.

Derivatization for GC-MS Analysis

Objective: To create volatile and thermally stable derivatives of the steroid metabolites for gas chromatography-mass spectrometry (GC-MS) analysis.

Materials:

- Dried extract from sample preparation
- N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
- Trimethylchlorosilane (TMCS) or Trimethyliodosilane (TMIS)
- Ammonium iodide (NH₄I)
- Dithioerythritol (DTE)
- Heating block or oven

Protocol (TMS Derivatization):

- To the dried extract, add 100 µL of a derivatizing agent mixture, such as MSTFA/NH₄I/DTE (1000:2:5, v/w/w).
- Seal the reaction vial tightly.
- Heat the mixture at 60-80°C for 20-30 minutes.
- Cool the vial to room temperature.
- The sample is now ready for injection into the GC-MS system.

Instrumental Analysis: GC-MS and LC-MS/MS

GC-MS Parameters (General):

- Gas Chromatograph: Equipped with a capillary column (e.g., HP-1, DB-5ms).
- Injection Mode: Splitless.

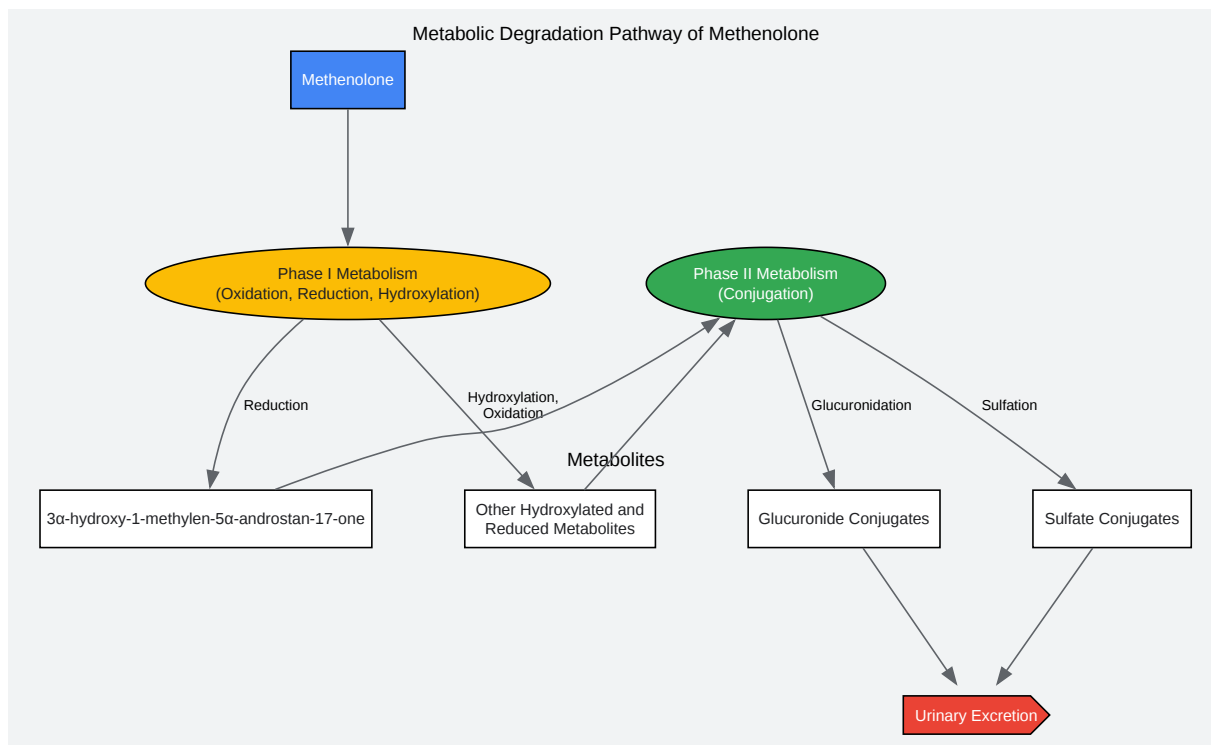
- Carrier Gas: Helium.
- Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 180°C, ramping to 230°C, and then to 310°C.
- Mass Spectrometer: Operated in electron ionization (EI) mode.
- Acquisition Mode: Full scan for metabolite identification or selected ion monitoring (SIM) for targeted quantification.

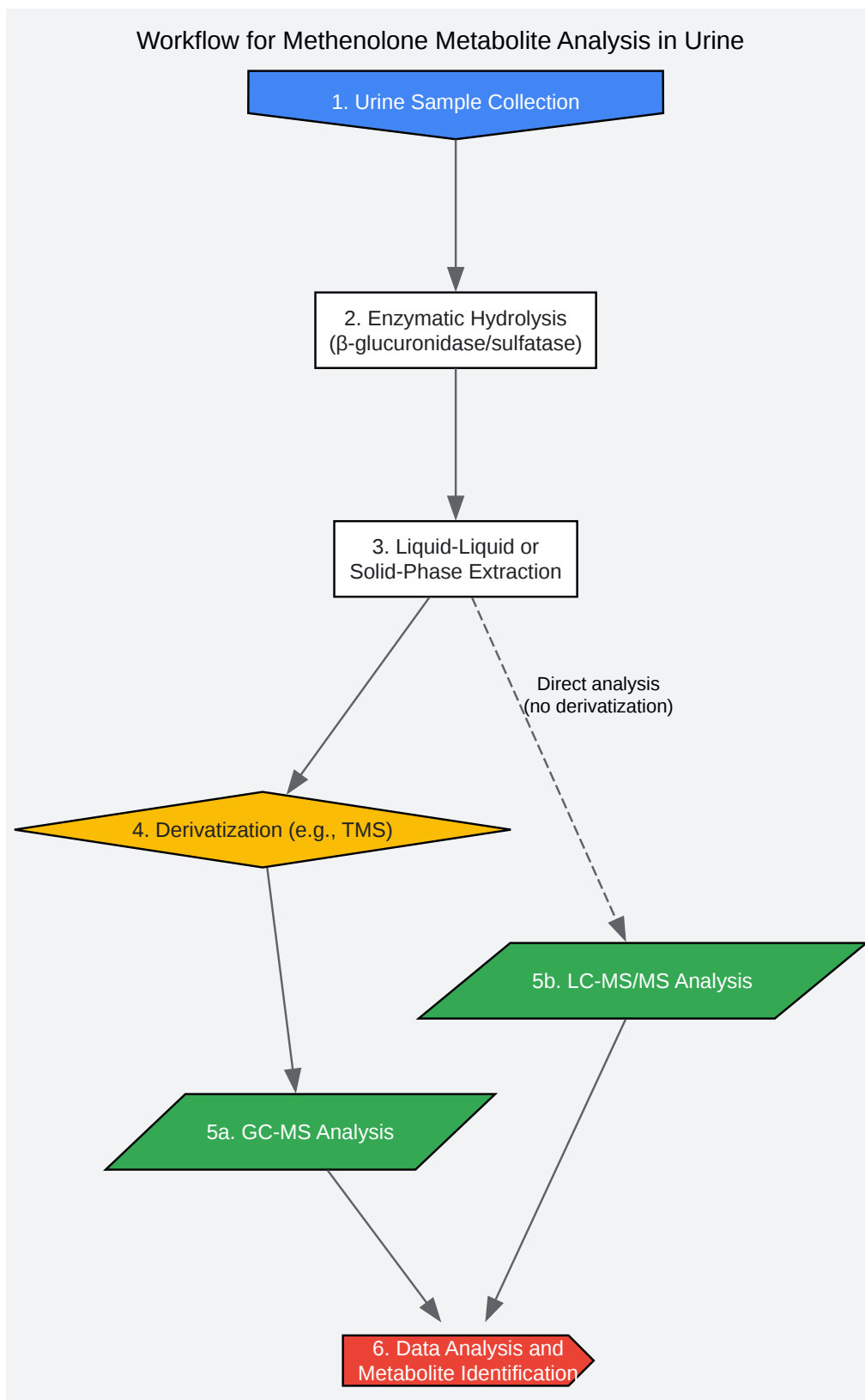
LC-MS/MS Parameters (General):

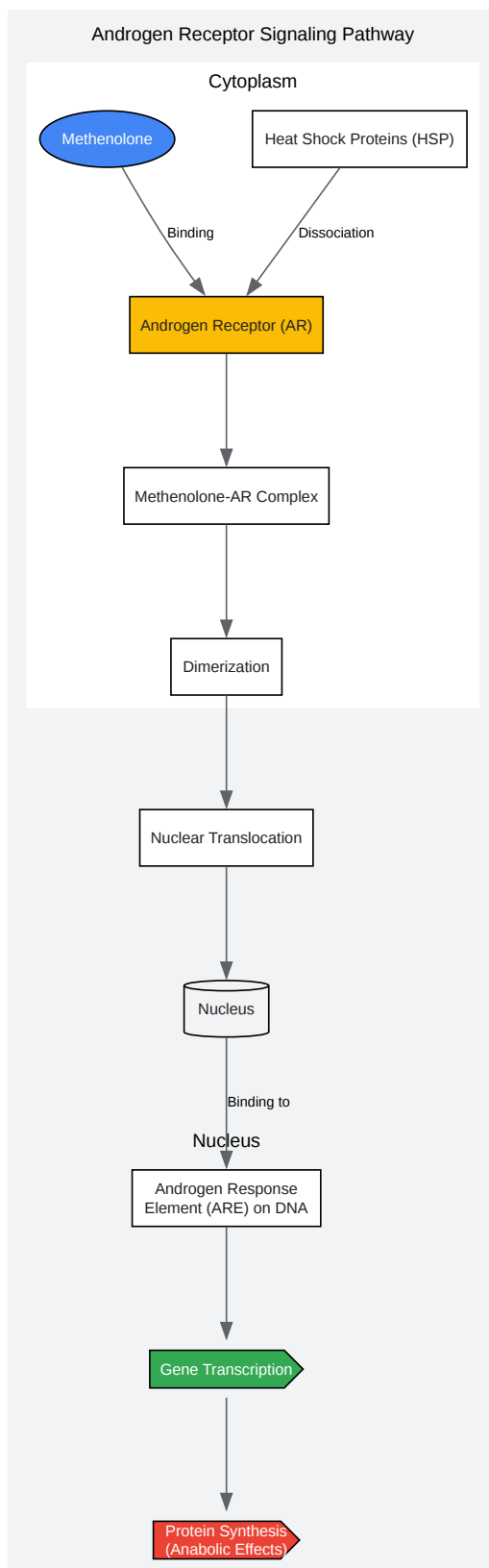
- Liquid Chromatograph: Equipped with a C18 reversed-phase column.
- Mobile Phase: A gradient of water and acetonitrile, both containing a modifier like formic acid or ammonium formate.
- Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
- Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
- Acquisition Mode: Multiple reaction monitoring (MRM) for targeted quantification or full scan/product ion scan for identification.

Visualizations

Methenolone Degradation Pathway







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